molecular formula C12H18CaO14 B1593419 Calcium 2-keto-D-gluconate CAS No. 3470-37-9

Calcium 2-keto-D-gluconate

Cat. No. B1593419
CAS RN: 3470-37-9
M. Wt: 426.34 g/mol
InChI Key: NNLOHLDVJGPUFR-JQTJLMCZSA-L
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Description

Calcium 2-keto-D-gluconate is a bacterial metabolite found in Pseudomonas and is a precursor in the synthesis of the antioxidant D-erythorbic acid . It is also used as a mineral supplement and medication when there is insufficient calcium in the diet .


Synthesis Analysis

The production of 2-keto-D-gluconic acid (2KGA) can be enhanced by overexpressing the ga2dh gene, which encodes the membrane-bound gluconate-2-dehydrogenase enzyme (GA2DH). This has been demonstrated in Gluconobacter oxydans DSM2003 . Another study showed that a purified native flavin adenine dinucleotide-dependent mGADH (FAD-mGADH) from Pseudomonas plecoglossicida JUIM01 is a critical enzyme for 2KGA production .


Chemical Reactions Analysis

The pathway of glucose direct oxidation in Pseudomonas includes two enzymes: (i) glucose to gluconic acid: membrane-bound pyrroloquinoline quinone-dependent glucose 1-dehydrogenase (PQQ-mGDH, EC 1.1.5.2) and (ii) gluconic acid to 2KGA: membrane-bound flavin adenine dinucleotide-dependent gluconate 2-dehydrogenase (FAD-mGADH, EC 1.1.99.3) .


Physical And Chemical Properties Analysis

The specific activity of FAD-mGADH was determined as 90.71 U/mg at optimum pH and temperature of 6.0 and 35 °C . The Km and Vmax values of calcium D-gluconate were 0.631 mM and 0.734 mM/min .

Scientific Research Applications

  • Bioengineering and Biotechnology

    • Application : Gluconic acid (GA) and its derivatives, including Calcium 2-keto-D-gluconate, are multifunctional biological chassis compounds used in various industries such as food, medicine, textile, beverage, and construction .
    • Method : The favored production means of GA and its derivatives are microbial fermentation using various carbon sources containing glucose hydrolysates due to high-yield GA production and mature fermentation processes .
    • Results : Advancements in improving fermentation process are thriving which enable more efficient and economical industrial fermentation to produce GA and its derivatives .
  • Chemical Catalysis

    • Application : Both the lactones and the calcium salts can be oxidized by reagents such as nitric acid or hydrogen peroxide under mild reaction conditions to furnish a mixture of 2- and 5-oxo (keto)-D-gluconate (2-KGA and 5-KGA) .
    • Method : The former is the major product of anodic oxidations, treatment with sodium chlorate or biological fermentation .
    • Results : This method provides a way to produce 2-KGA, a widely used chemical intermediate in the cosmetic, pharmaceutical, and environmental industries .
  • Microbial Fermentation

    • Application : 2-keto-d-gluconic acid (2KGA) is widely used as a chemical intermediate in the cosmetic, pharmaceutical, and environmental industries .
    • Method : Several microbial fermentation processes have been developed for production of 2KGA .
    • Results : These processes suffer from substrate/product inhibition, byproduct formation, and low productivity .
  • Pharmaceutical Industry

    • Application : 2-keto-d-gluconic acid (2KGA) is widely used as a chemical intermediate in the pharmaceutical industry .
    • Method : Overexpression of the ga2dh gene, which encodes the membrane-bound gluconate-2-dehydrogenase enzyme (GA2DH), in Gluconobacter oxydans DSM2003 has been shown to improve 2KGA productivity .
    • Results : Under optimized conditions, 270 g/L Glu was converted to 321 g/L 2KGA over 18 h, with a yield of 99.1 % and a productivity of 17.83 g/L/h .
  • Cosmetic Industry

    • Application : 2-keto-d-gluconic acid (2KGA) is a noncorrosive mild organic acid, widely used in the cosmetic industry .
    • Method : The production of 2KGA can be achieved through microbial fermentation processes .
    • Results : Despite some challenges such as substrate/product inhibition and byproduct formation, advancements in microbial fermentation processes have led to improved productivity .
  • Environmental Industry

    • Application : 2-keto-d-gluconic acid (2KGA) is widely used in the environmental industry .
    • Method : Similar to the cosmetic and pharmaceutical industries, the production of 2KGA in the environmental industry can be achieved through microbial fermentation processes .
    • Results : Despite some challenges, advancements in microbial fermentation processes have led to improved productivity .
  • Antioxidant Production

    • Application : 2-keto-D-gluconic acid (2KGA) is an intermediate for the generally regarded as safe (GRAS) antioxidant erythorbic acid (isoascorbic acid) and sodium erythorbate (EN) production .
    • Method : Overexpression of the ga2dh gene in Gluconobacter oxydans DSM2003 has been shown to improve 2KGA productivity .
    • Results : Under optimized conditions, 270 g/L Glu was converted to 321 g/L 2KGA over 18 h, with a yield of 99.1 % and a productivity of 17.83 g/L/h .
  • Food Industry

    • Application : Gluconic acid (GA) and its derivatives, including Calcium 2-keto-D-gluconate, have been widely used in the food industry .
    • Method : The favored production means of GA and its derivatives are microbial fermentation using various carbon sources containing glucose hydrolysates due to high-yield GA production and mature fermentation processes .
    • Results : Advancements in improving fermentation process are thriving which enable more efficient and economical industrial fermentation to produce GA and its derivatives .

Safety And Hazards

When handling Calcium 2-keto-D-gluconate, it is recommended to avoid open flames, contact with skin and eyes, and formation of dust and aerosols. It should be handled in a well-ventilated place while wearing suitable protective clothing .

Future Directions

The production of 2KGA can be improved by overexpressing the ga2dh gene in Gluconobacter oxydans. Supply of sufficient oxygen enhances the positive effect of gene overexpression on 2KGA production . Further genetic modification of Pseudomonas plecoglossicida JUIM01 could potentially improve 2KGA productivity .

properties

IUPAC Name

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLOHLDVJGPUFR-JQTJLMCZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18CaO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium 2-keto-D-gluconate

CAS RN

3470-37-9
Record name Calcium gluconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium 2-keto-D-gluconate
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Calcium 2-keto-D-gluconate
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Calcium 2-keto-D-gluconate
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Calcium 2-keto-D-gluconate
Reactant of Route 5
Calcium 2-keto-D-gluconate
Reactant of Route 6
Calcium 2-keto-D-gluconate

Citations

For This Compound
66
Citations
T Sonoyama, H Tani, K Matsuda… - Applied and …, 1982 - Am Soc Microbiol
… Calcium 2-keto-D-gluconate (Ca-2KDG; its free acid is referred to as 2KDG) was purchased from Nakarai Chemicals, Ltd. (Kyoto, Japan). For the assay of D-gluconic acid, gluconate …
Number of citations: 163 journals.asm.org
MA Mazid, RA Palmer, AA Balchin - Acta Crystallographica Section B …, 1976 - scripts.iucr.org
The crystal structure of calcium 2-keto-D-gluconate (calcium D-arabino-hexulosonate) trihydrate, Ca (C6H9OT) 2.3 H20, has been determined by the heavy-atom method and refined by …
Number of citations: 12 scripts.iucr.org
T Sonoyama, B Kageyama, S Yagi… - Agricultural and …, 1987 - Taylor & Francis
… Calcium 2-keto-D-gluconate and sodium Dgluconate were purchased from Nakarai … either sodium 2-keto-L-gulonate or calcium 2-keto-D-gluconate, followed by shaking at 28C for 24 hr …
Number of citations: 19 www.tandfonline.com
AA Balchin, CH Carlisle - Acta Crystallographica, 1965 - scripts.iucr.org
… Cell dimensions are given also for calcium 2-keto-D-gluconate, (calcium D-arabino-hexulosonate), Ca(C6HgO7)2.3H20; P212121; a= 10.43, b= 18"33, c= 9.50/~; Z=4, and possible …
Number of citations: 27 scripts.iucr.org
DM Wang, L Sun, WJ Sun, FJ Cui, JS Gong… - Applied biochemistry …, 2019 - Springer
… same retention time of 5.347 min as the standard calcium 2-keto-d-gluconate (Fig. 4a), and … , which was in accordance with the standard calcium 2-keto-d-gluconate (Fig. 4b). Therefore…
Number of citations: 12 link.springer.com
AN Hall, D Kulka, TK Walker - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… and a ketopentose, identified as ribulose, as twomajor components of the mixture of products arising from interaction between calcium hydroxide and calcium 2-keto-D-gluconate, …
Number of citations: 18 www.ncbi.nlm.nih.gov
CL Mehltretter, W Dvonch, CE Rist - Journal of the American …, 1950 - ACS Publications
… Calcium 2 -Keto-D-gluconate.—A solution of 60.1 g. (0.125 mole) of calcium 2-keto-D-gluconate tri… Substantially complete oxidation of the calcium 2-keto-D-gluconate had occurred. The …
Number of citations: 4 pubs.acs.org
PP Regna, BP Caldwell - Journal of the American Chemical …, 1944 - ACS Publications
… Calcium 2-Keto-D-gluconate.‘—To 178 g. of o-glucono-Iactone dissolved by refluxing in one … On standing overnight (20) the calcium 2-keto-D-gluconate-3H,0 crystallized. Two …
Number of citations: 41 pubs.acs.org
E Bouwman, JA Peters, H Van Bekkum… - … Section C: Crystal …, 1991 - scripts.iucr.org
… The formation of chelate ring systems in calcium 2-keto-D-gluconate trihydrate has been established crystallographically by Mazid, Palmer & Balchin (1976). The different overall …
Number of citations: 2 scripts.iucr.org
T Sonoyama, S Yagi, B Kageyama - Agricultural and biological …, 1988 - jstage.jst.go.jp
… Calcium 2-keto-D-gluconate and sodium D-gluconate were … In the culture broth of all 42 strains, the formation of calcium D-gluconate and calcium 2keto-D-gluconate, as intermediates, …
Number of citations: 23 www.jstage.jst.go.jp

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